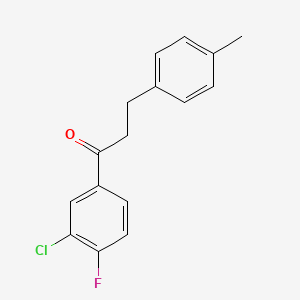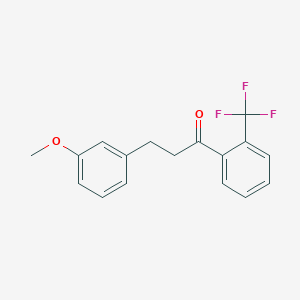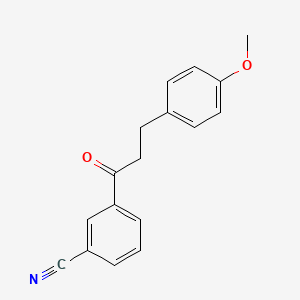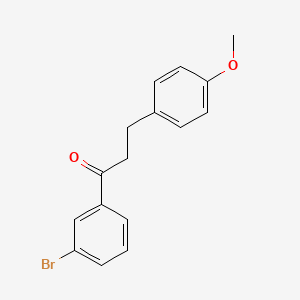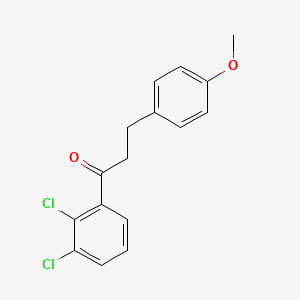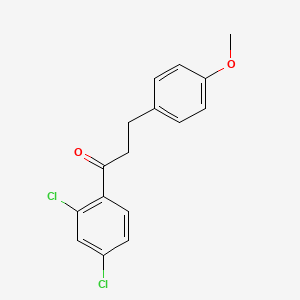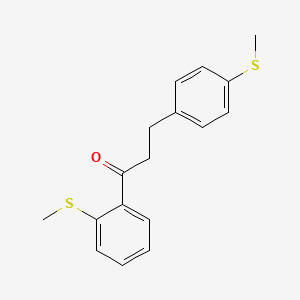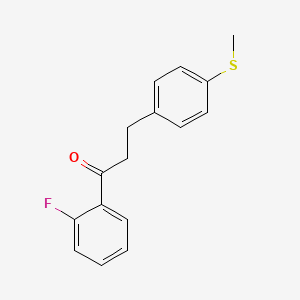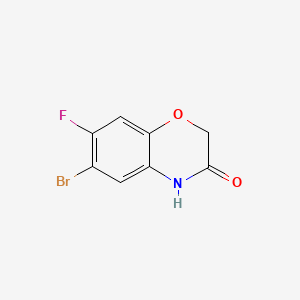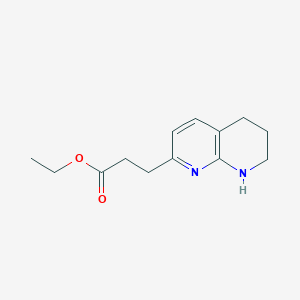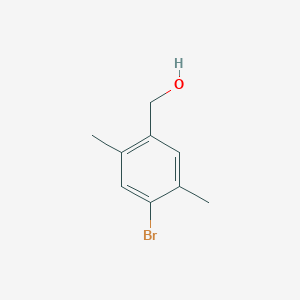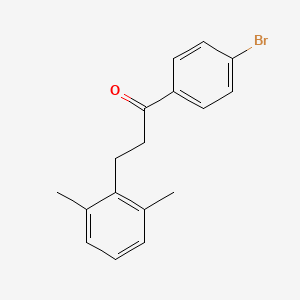
4'-Bromo-3-(2,6-dimethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone, is a brominated aromatic ketone with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related brominated compounds and their properties and reactions are extensively discussed, which can provide insights into the behavior of similar brominated aromatic compounds.
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several studies. For instance, the synthesis of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was achieved and characterized using spectroscopic and X-ray diffraction techniques . Similarly, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol was performed in the presence of various comonomers, indicating the reactivity of brominated phenols in polymer synthesis . These studies suggest that the synthesis of 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone could potentially be achieved through similar bromination reactions or phase transfer catalysis.
Molecular Structure Analysis
The molecular structure and intermolecular interactions of brominated compounds have been analyzed using X-ray diffraction and Hirshfeld surface analysis . Density functional theory (DFT) has been employed to optimize the geometry and predict properties such as molecular electrostatic potential and natural bond orbital analysis . These techniques could be applied to 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone to gain a deeper understanding of its molecular structure and potential reactivity.
Chemical Reactions Analysis
Brominated phenols undergo various chemical reactions, including electrophilic substitution with rearrangement . The reactivity of these compounds towards bromination and their subsequent transformation into different products has been extensively studied, providing a framework for understanding the chemical behavior of 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds, such as solubility, vapor pressure, and reactivity towards polymerization, have been determined . These properties are crucial for predicting the behavior of these compounds in various environments and applications. The antioxidant properties of bromophenols have also been evaluated, indicating their potential as bioactive molecules .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Analysis
- The study by Koudstaal and Olieman (2010) explores the fluorination of bromophenols, which can be relevant to understanding the chemical reactivity and potential modifications of compounds like "4'-Bromo-3-(2,6-dimethylphenyl)propiophenone" (Koudstaal & Olieman, 2010).
- Mishra et al. (2001) developed a method for determining bromide in various samples by converting it into bromophenols, which could offer a technique for analyzing the bromination level or efficacy in compounds similar to "4'-Bromo-3-(2,6-dimethylphenyl)propiophenone" (Mishra et al., 2001).
Material Science and Polymer Research
- Elapasery et al. (2020) discussed the synthesis and characterization of disperse dyes based on enaminones, which suggests potential applications in the development of colorants and functional materials using structurally similar compounds (Elapasery et al., 2020).
- Shi et al. (2017) synthesized poly(arylene ether sulfone) anion exchange membranes with pendant groups, highlighting the utility of similar bromophenols in creating functional polymeric materials with specific electrical properties (Shi et al., 2017).
Environmental and Toxicological Studies
- Jiang et al. (2014) investigated the oxidation of bromophenols and the formation of brominated polymeric products during water treatment, which could be relevant for understanding the environmental fate and treatment options for brominated compounds like "4'-Bromo-3-(2,6-dimethylphenyl)propiophenone" (Jiang et al., 2014).
- Nweke and Okpokwasili (2010) assessed the toxicity of various phenolic compounds on bacteria from petroleum refinery wastewater, offering insights into the potential environmental impact and biodegradation of bromophenols and related compounds (Nweke & Okpokwasili, 2010).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-4-3-5-13(2)16(12)10-11-17(19)14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQKXOQYKGRVMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644785 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(2,6-dimethylphenyl)propiophenone | |
CAS RN |
898754-67-1 |
Source


|
| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



